4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene
Overview
Description
“4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H10BrClO2/c1-12-4-5-13-9-6-7 (10)2-3-8 (9)11/h2-3,6H,4-5H2,1H3 . The molecular weight of the compound is 265.53 .Scientific Research Applications
Structural and Stereochemical Analysis
4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene has been utilized in structural and stereochemical studies. For example, Li et al. (1995) investigated the structure and stereochemistry of a similar compound, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, through X-ray crystallographic analysis, revealing insights into its isomerization behavior in solution (Li, Lundquist, Soubbotin, & Stomberg, 1995).
Halogenation Techniques
In the field of halogenation, this compound is relevant to the development of techniques for ring halogenations of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for efficient halogenation, contributing to the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Synthesis of SGLT2 Inhibitors
Zhang et al. (2022) discussed the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors. This demonstrates the compound's utility in pharmaceutical development, especially in diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Development of CCR5 Antagonists
This compound plays a role in the development of CCR5 antagonists. Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist using a compound structurally similar to this compound, demonstrating its potential in bioactive compound development (Cheng De-ju, 2015).
Protective Group Utilization
M. Yoshifuji, Kamijo, and Toyota (1993) explored the use of a sterically hindered bromobenzene, similar to this compound, as a protecting group in the stabilization of low-coordinate phosphorus compounds, highlighting its application in synthetic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBJNZZUCBCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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